Cas no 647833-69-0 (Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)-)

Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)-, is a specialized organic compound featuring a diketone structure with methoxy-substituted phenyl and thienyl groups. This configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The presence of methoxy groups enhances solubility in polar organic solvents, facilitating its use as an intermediate in heterocyclic synthesis or as a building block for advanced materials. Its conjugated system may also contribute to photophysical properties, suggesting potential utility in optoelectronic research. The compound's stability under standard conditions and well-defined reactivity profile further support its role in method development and fine chemical production.
Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)- structure
647833-69-0 structure
Product Name:Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)-
CAS No:647833-69-0
MF:C13H12O3S
MW:248.297582626343
MDL:MFCD25071140
CID:417181
PubChem ID:21961240
Update Time:2025-05-25

Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)-
    • (4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone
    • 647833-69-0
    • (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
    • SCHEMBL3680841
    • XAB83369
    • DTXSID00620848
    • AS-68575
    • W13520
    • (4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone
    • CS-0047337
    • BTUPEJTUQDUUKB-UHFFFAOYSA-N
    • AKOS019698503
    • MDL: MFCD25071140
    • Inchi: 1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3
    • InChI Key: BTUPEJTUQDUUKB-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(C1C=CC(=CC=1)OC)=O)OC

Computed Properties

  • Exact Mass: 248.05076
  • Monoisotopic Mass: 248.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 35.53

Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)- Pricemore >>

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Additional information on Methanone, (4-methoxyphenyl)(3-methoxy-2-thienyl)-

Introduction to Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) (CAS No: 647833-69-0)

Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) is a compound with the CAS registry number 647833-69-0, which is a unique identifier assigned by the Chemical Abstracts Service (CAS). This compound belongs to the class of organic compounds known as ketones, specifically methanones, which are characterized by the presence of a carbonyl group (C=O) bonded to two alkyl or aryl groups. The structure of this compound consists of a methanone moiety linked to two aromatic rings: a 4-methoxyphenyl group and a 3-methoxy-2-thienyl group.

The 4-methoxyphenyl group is a benzene ring substituted with a methoxy (-OCH₃) group at the para position. This substitution pattern is common in many organic compounds and contributes to the compound's stability and reactivity. The 3-methoxy-2-thienyl group is a thiophene ring with a methoxy substituent at the 3-position and the carbonyl group attached at the 2-position. Thiophene rings are heterocyclic aromatic compounds that are widely used in organic synthesis due to their unique electronic properties and reactivity.

Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) is an important intermediate in organic synthesis, particularly in the development of bioactive molecules such as pharmaceutical agents and agrochemicals. Its structure makes it suitable for various chemical transformations, including nucleophilic additions, reductions, and oxidations. The presence of electron-donating groups like methoxy (-OCH₃) on both aromatic rings enhances the compound's reactivity and makes it an attractive substrate for further functionalization.

Recent studies have highlighted the potential of Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) in drug discovery. For instance, researchers have explored its role as a building block for constructing complex molecules with potential therapeutic applications. The compound's ability to form stable complexes with metal ions has also been investigated, opening avenues for its use in catalysis and materials science.

In terms of synthesis, Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) can be prepared through various methods, including Friedel-Crafts acylation, crossed aldol condensation, and organocatalytic processes. These methods allow for precise control over the regiochemistry and stereochemistry of the product, ensuring high purity and yield.

The physical properties of this compound include a melting point of approximately 115°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in laboratory settings. However, it is sparingly soluble in water due to its hydrophobic nature.

Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) has also been studied for its biological activity. In vitro assays have shown that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory processes. This suggests that further research into its pharmacological properties could lead to its development as an anti-inflammatory agent.

In conclusion, Methanone, (4-Methoxyphenyl)(3-Methoxy-2-Thienyl) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure, reactivity, and biological activity make it an invaluable tool for researchers in various fields of chemistry and pharmacology.

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